4-羟基-3-甲氧基-N-辛基苯甲酰胺

描述

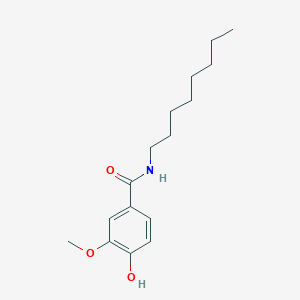

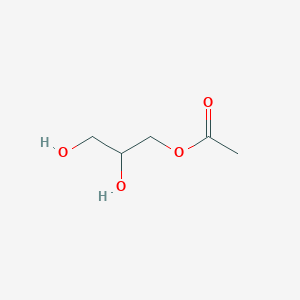

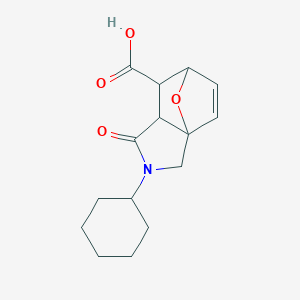

4-hydroxy-3-methoxy-N-octylbenzamide, also known as Vanillyl octanamide, is a member of phenols and methoxybenzenes . It has a molecular formula of C16H25NO3 and a molecular weight of 279.37 g/mol .

Molecular Structure Analysis

The molecule has a complex structure with a long octyl chain attached to a benzamide group. The benzamide group contains a hydroxy (-OH) and a methoxy (-OCH3) substituent . The InChI string representation of the molecule isInChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-17-16(19)13-9-10-14(18)15(12-13)20-2/h9-10,12,18H,3-8,11H2,1-2H3,(H,17,19) . Physical And Chemical Properties Analysis

The molecule has several notable computed properties. It has a XLogP3 value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has 9 rotatable bonds, suggesting a certain degree of flexibility . Its exact mass and monoisotopic mass are both 279.18344366 g/mol . The topological polar surface area is 58.6 Ų .科学研究应用

Nonlinear Optical Applications

The compound has been used in the creation of organic co-crystals for third harmonic nonlinear optical applications . These co-crystals have been grown using the slow evaporation method with ethanol as a solvent . The third harmonic NLO properties of the grown material were analyzed using the Z-scan technique . Organic NLO crystals have applications in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .

Quantum Chemical Computations

Density functional theory (DFT) computations have been used to optimize the molecular geometry of the compound . The charge transfer properties of the grown co-crystal were analyzed by frontier molecular orbital analysis . The polarizability and first-order hyperpolarizability of the molecule were also theoretically analyzed .

Spectral Studies

The functional groups and vibrational modes of the compound were analyzed by spectral studies . The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies .

Thermal Stability Analysis

The thermal stability of the compound was analyzed, providing insights into its potential applications in environments with varying temperatures .

Biological Activities

Chalcone derivatives of the compound have shown significant biological activities . They have been found to possess good effects for free radical scavenging, suppression of lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity .

Anti-Inflammatory Activity

Some derivatives of the compound have shown potent anti-inflammatory activity . For instance, compound 8 showed very potent anti-inflammatory activity with 1 µM .

Anti-Neurotoxicity Activity

The di- and tri-acetylbenzyl derivatives of the compound showed enhanced anti-neurotoxicity activity in cultured cortical neurons .

Molecular Modelling

Molecular modelling studies have been conducted to investigate the chemical structural characteristics required for the enhanced biological activities . For example, compound 8 has the smallest highest occupied molecular orbital-lowest energy unoccupied molecular orbital (HOMO-LUMO) gap, which signifies easy electron and radical transfer between HOMO and LUMO in model studies .

属性

IUPAC Name |

4-hydroxy-3-methoxy-N-octylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-17-16(19)13-9-10-14(18)15(12-13)20-2/h9-10,12,18H,3-8,11H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUQEPIYTHQKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207203 | |

| Record name | N-Vanillyl octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-3-methoxy-N-octylbenzamide | |

CAS RN |

58493-47-3 | |

| Record name | N-Vanillyl octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)